molecular formula C20H32O2 B593214 Torulosal CAS No. 1857-21-2

Torulosal

Cat. No.: B593214
CAS No.: 1857-21-2
M. Wt: 304.474
InChI Key: GLJXUJMLZHNKJU-UHZRXMQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Torulosal can be synthesized through the oxidation of manool. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert manool into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of resin from infected trees, followed by purification processes such as chromatography to isolate the compound. The resin is first dissolved in a suitable solvent, and then the desired compound is separated using techniques like high-performance liquid chromatography (HPLC) .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Torulosal has several applications in scientific research:

Mechanism of Action

Torulosal exerts its effects primarily through its interaction with microbial enzymes. It is believed to inhibit the growth of certain pathogens by interfering with their metabolic processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in microbial enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the defense mechanism of trees against the phytopathogenic fungus Phytophthora austrocedri. Its ability to inhibit microbial growth makes it a valuable compound for further research in antimicrobial applications .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,14,16-17,22H,1-2,7-13H2,3-5H3/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJXUJMLZHNKJU-UHZRXMQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318632
Record name Torulosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-21-2
Record name Torulosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torulosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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